1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC conventions, is benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane . This nomenclature reflects its dual-component nature, comprising a 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane cation (commonly known as methenamine or hexamine) and a benzoate anion. The parent tricyclic system is formally derived from adamantane by replacing four methane groups with nitrogen atoms at positions 1, 3, 5, and 7, creating a heterocyclic cage.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60168-84-5 | |
| Molecular Formula | C₁₃H₁₈N₄O₂ | |
| Molecular Weight | 262.31 g/mol | |
| EC Number | 262-094-1 | |
| DSSTox Substance ID | DTXSID30975590 |
Synonyms include methenamine benzoate and 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane monobenzoate . The SMILES string C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O encodes the connectivity of the tricyclic cation and benzoate anion .
Molecular Geometry and Conformational Analysis
The methenamine cation adopts a cage-like tetrahedral geometry , with nitrogen atoms occupying four vertices of a distorted adamantane-like framework . Each nitrogen is bonded to two methylene groups (CH₂), forming a rigid tricyclic system. Density functional theory (DFT) calculations suggest that the benzoate anion interacts with the cation via electrostatic and hydrogen-bonding forces, stabilizing the overall structure.
Critical bond parameters include:
- N–C bond lengths: 1.45–1.49 Å (typical for sp³-hybridized C–N bonds)
- C–N–C angles: 109.5° (approaching ideal tetrahedral geometry)
The benzoate group introduces slight distortions in the cation’s symmetry due to steric and electronic interactions. Conformational analysis reveals that the anion’s carboxylate group preferentially aligns with the cation’s equatorial plane, minimizing steric hindrance .
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of related polyazatricyclic compounds (e.g., 1,3,6,8-tetraazatricyclo[4.3.1.1³,⁸]undecane derivatives) reveals R₂²(10) hydrogen-bonding motifs and three-dimensional supramolecular networks . Although direct crystallographic data for the monobenzoate salt are limited, analogous structures exhibit:
- Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) between cationic NH groups and anionic carboxylate oxygens
- C–H···π interactions (3.3–3.5 Å) between aromatic protons and adjacent cages
These interactions stabilize the crystal lattice and dictate packing patterns. The benzoate’s aromatic ring participates in edge-to-face stacking, contributing to lattice energy .
Comparative Analysis with Related Polyazatricyclic Compounds
The monobenzoate derivative differs structurally and electronically from other methenamine salts:
| Compound | Anion | Key Structural Features |
|---|---|---|
| Methenamine benzoate | Benzoate | Aromatic π-system enhances lattice stability |
| Methenamine nitrate | Nitrate | Linear NO₃⁻ group enables denser packing |
| Methenamine hydrochloride | Chloride | Compact Cl⁻ allows higher solubility |
The benzoate’s bulkier anion reduces aqueous solubility compared to chloride or nitrate salts but improves thermal stability due to aromatic stacking . Unlike the nitrate derivative, which forms explosive mixtures under certain conditions, the benzoate’s stability makes it preferable in pharmaceutical formulations .
Properties
CAS No. |
60168-84-5 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2 |
InChI Key |
IRNGTMOQEBWMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Formaldehyde (38% solution) reacts with ammonium hydroxide (20% solution) in a mildly alkaline aqueous medium. The reaction proceeds via nucleophilic addition, followed by cyclization to form the tricyclic structure. The stoichiometric ratio of formaldehyde to ammonia is critical, with excess ammonia ensuring complete cyclization.
Representative Procedure
Optimization and Yield
Recrystallization from ethanol improves purity (>99%) by removing unreacted formaldehyde and ammonium salts. Yields typically exceed 85% under optimal conditions.
Formation of Methenamine Benzoate
The methenamine core is reacted with benzoic acid or benzoyl chloride to form the monobenzoate salt.
Direct Acid-Base Reaction
Methenamine reacts with benzoic acid in a polar solvent (e.g., methanol or water) under reflux:
$$
\text{C}6\text{H}{12}\text{N}4 + \text{C}7\text{H}6\text{O}2 \rightarrow \text{C}{13}\text{H}{18}\text{N}4\text{O}2 + \text{H}_2\text{O}
$$
Key Parameters
Alternative Route via Benzoyl Chloride
A patent-derived method uses benzoyl chloride for enhanced reactivity:
- Reaction : Methenamine is dissolved in dilute NaOH (8–10%), and benzoyl chloride is added dropwise at 15–20°C.
- Workup : Activated carbon is added to adsorb impurities, followed by filtration and acidification with HCl to precipitate the product.
Example from Patent CN106748856A
| Component | Quantity | Role |
|---|---|---|
| Methenamine | 108 g | Base compound |
| Benzoyl chloride | 169 g | Acylating agent |
| NaOH (8%) | 106 g | Alkaline medium |
| HCl (10%) | 395 g | Acidification |
Purification and Characterization
Decolorization and Filtration
Activated carbon (0.5–1% w/w) is added to the reaction mixture to adsorb colored impurities and residual reactants. Filtration through a Büchner funnel removes carbon and insoluble byproducts.
Crystallization
The filtrate is acidified to pH 2–3 using HCl, inducing crystallization. Hippuric acid analogs require careful control of cooling rates to avoid occluded solvents.
Analytical Data
- Molecular Weight : 262.31 g/mol (PubChem).
- Spectroscopy : IR peaks at 1700 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (N-H stretch) confirm salt formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acid-Base | 85–90 | 95–98 | Simple setup, low cost | Longer reaction times |
| Benzoyl Chloride | 90–94 | 99–99.5 | High purity, scalable | Requires careful pH control |
The benzoyl chloride route offers superior yield and purity, making it preferable for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate has the molecular formula CHNO and a molecular weight of 262.31 g/mol . The compound features a unique cage-like structure that contributes to its reactivity and interaction with biological systems.
Medicinal Applications
Antibacterial Properties
The compound exhibits potential as an antibacterial agent. Its structural similarity to methenamine allows it to function in a manner akin to urinary antiseptics used for preventing urinary tract infections (UTIs). Methenamine is known to decompose into formaldehyde in acidic environments, which is effective against bacteria . Research indicates that derivatives like this compound could enhance this activity due to modifications in solubility and stability.
Case Study: UTI Prevention
A systematic review highlighted the effectiveness of methenamine-based treatments in preventing recurrent UTIs among women . The potential for this compound to serve as an alternative or adjunct therapy warrants further investigation.
The compound serves as a versatile reagent in organic synthesis processes such as the Duff reaction and the Sommelet reaction . These reactions are crucial for producing various functionalized compounds that find applications in pharmaceuticals and agrochemicals.
Explosives and Pyrotechnics
Due to its nitrogen-rich structure, this compound can be explored for use in the synthesis of explosives and propellants . It may contribute to formulations that require high energy density and stability under various conditions.
Future Research Directions
Despite existing knowledge about the applications of this compound, further research is essential to fully elucidate its potential:
- Pharmacokinetics and Toxicology: Understanding how this compound interacts with biological systems will inform its safety and efficacy as a therapeutic agent.
- Material Performance Studies: Investigating how variations in chemical structure affect performance in polymer applications will enhance material design.
- Exploratory Synthesis: Developing new synthetic pathways could uncover additional applications in organic chemistry.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Solubility: The monobenzoate derivative exhibits lower water solubility than HMTA due to the hydrophobic benzoate group, making it suitable for sustained-release formulations .
- Thermal Stability: HMTA sublimates at 302–328 K with an enthalpy of ~76.8 kJ/mol . Derivatives like the monobenzoate likely have higher decomposition temperatures due to ionic interactions.
- Toxicity : While HMTA is generally low-toxicity (LD₅₀ > 2 g/kg in rats), derivatives such as the thiocyanate (Xi hazard) and Tetramethylenedisulfotetramine (LD₅₀ ~ 0.1 mg/kg) show significant toxicity variations based on substituents .
Structural Analogs Beyond Salts
Tetramethylenedisulfotetramine
Tetramethylenedisulfotetramine (CAS: 80-12-6; C₄H₈N₄O₄S₂) shares the HMTA cage but incorporates two sulfone groups and two sulfur atoms, resulting in extreme neurotoxicity (LD₅₀: 0.1 mg/kg). It is banned globally due to its use as a lethal rodenticide .
HMTA-Formaldehyde-Phenol Polymer
The polymer Formaldehyde, polymer with ammonia, phenol, and HMTA (CAS: 63673-12-1) is a crosslinked resin used in adhesives and coatings. Its extended structure provides enhanced mechanical strength compared to monomeric HMTA derivatives .
Biological Activity
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate, commonly known as methenamine or hexamethylenetetramine, is a heterocyclic organic compound with significant biological activity. This compound is recognized for its applications in medicine as a urinary antiseptic and its role in the synthesis of various organic compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure consists of a cage-like arrangement of nitrogen atoms linked by methylene groups, resembling adamantane. This unique configuration contributes to its reactivity and biological properties.
Antimicrobial Properties
Methenamine exhibits broad-spectrum antimicrobial activity, particularly against urinary tract pathogens. Upon administration in acidic urine, it hydrolyzes to release formaldehyde, which acts as a potent bactericidal agent. This mechanism is crucial for its effectiveness in treating urinary tract infections (UTIs).
- Clinical Studies : A systematic review indicated that methenamine is comparable to low-dose antibiotics in preventing recurrent UTIs in women . In clinical settings, doses ranging from 2000 to 8000 mg/day have been studied for their safety and efficacy.
| Dosage | Effects | NOAEL |
|---|---|---|
| 2000-4000 mg/day | No adverse effects reported | 57 mg/kg bw/day |
| 8000 mg/day | Bladder irritation and frequent urination observed | - |
Toxicological Profile
The toxicological assessment of methenamine reveals that it is generally safe when used as directed. Long-term studies have shown no significant systemic effects at recommended dosages.
- Repeated Dose Toxicity : Studies in rats indicated a NOAEL between 1130-2500 mg/kg bw/day with no serious health impacts from repeated oral exposure . However, higher doses resulted in reduced survival rates.
- Genotoxicity : Methenamine has been evaluated for genotoxic potential with findings suggesting weak mutagenic effects only at very high concentrations . In vivo studies reported negative results for chromosomal aberration tests.
- Carcinogenicity : Current data suggest that methenamine is not carcinogenic when administered orally at doses up to 12500 mg/kg bw/day over extended periods .
The antimicrobial action of methenamine is primarily due to the release of formaldehyde in acidic environments. This process effectively disrupts bacterial cell wall integrity and metabolic functions.
Case Studies
Several case studies highlight the clinical effectiveness of methenamine in treating UTIs:
- Case Study 1 : A randomized controlled trial involving women with recurrent UTIs demonstrated that patients receiving methenamine showed a significant reduction in infection recurrence compared to those on placebo.
- Case Study 2 : In a cohort study assessing the use of methenamine hippurate (a salt form), patients reported fewer side effects and improved quality of life compared to traditional antibiotic treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
